Substance P (6-11)

Description

Properties

IUPAC Name |

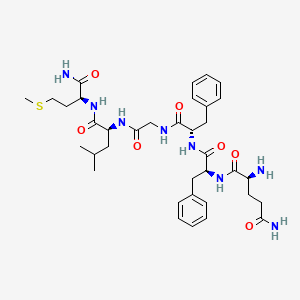

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)/t25-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJICHIAKDIPMB-ZIUUJSQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52N8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199187 | |

| Record name | Substance P (6-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51165-07-2 | |

| Record name | Substance P (6-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P (6-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function of Substance P C-terminal Fragments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, plays a crucial role in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, and smooth muscle contractility.[1][2] The biological activity of SP is primarily mediated through the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR).[1][3] The C-terminal region of Substance P is essential for its high-affinity binding to and activation of the NK-1 receptor.[4] Consequently, C-terminal fragments of SP and their synthetic analogs have been invaluable tools in elucidating the structure-activity relationships and downstream signaling cascades of the NK-1 receptor. This technical guide provides a comprehensive overview of the biological functions of SP C-terminal fragments, with a focus on their receptor binding, signaling pathways, and physiological effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction to Substance P and its C-terminal Fragments

Substance P is an 11-amino acid neuropeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. Its C-terminal pentapeptide sequence, Phe-Phe-Gly-Leu-Met-NH2, is highly conserved among tachykinins and is considered the "message" domain responsible for receptor activation. Various C-terminal fragments of SP have been studied to understand the minimal sequence required for biological activity and to develop selective agonists and antagonists for tachykinin receptors. These fragments are often denoted as SP(x-11), where 'x' represents the starting amino acid residue number. For instance, SP(6-11) corresponds to the hexapeptide fragment Gln-Phe-Phe-Gly-Leu-Met-NH2.

Receptor Interaction and Binding Affinity

The primary target for Substance P and its C-terminal fragments is the NK-1 receptor. Binding of these peptides to the NK-1 receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The affinity of various C-terminal fragments for the NK-1 receptor has been extensively characterized using radioligand binding assays.

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various Substance P C-terminal fragments and the synthetic analog, septide, at the NK-1 receptor.

| Peptide/Fragment | Receptor | Assay Type | Species | Tissue/Cell Line | Ki (nM) | Reference(s) |

| Substance P | NK-1 | [3H]SP Binding | Rat | Brain Membranes | 0.47 | |

| Substance P | NK-1 | [3H][Sar9,Met(O2)11]SP Binding | Human | U373 MG cells | 0.28 ± 0.1 | |

| Septide ([pGlu6,Pro9]SP(6-11)) | NK-1 | [3H]SP Binding | Rat | COS-1 cells | 2900 ± 600 | |

| Septide ([pGlu6,Pro9]SP(6-11)) | NK-1 | Homologous [125I]Septide Binding | Rat | COS-7 cells | 0.55 ± 0.03 | |

| Septide ([pGlu6,Pro9]SP(6-11)) | NK-1 | [3H][Sar9,Met(O2)11]SP Binding | Human | U373 MG cells | 14.2 ± 5.0 |

Table 1: Binding Affinities (Ki) of Substance P C-terminal Fragments and Septide for the NK-1 Receptor.

| Peptide/Fragment | Assay Type | Species | Tissue/Preparation | EC50/IC50 (nM) | Reference(s) |

| Substance P | Inositol Phosphate Accumulation | Rat | COS-1 cells | 0.05 ± 0.02 | |

| Substance P | Guinea Pig Ileum Contraction | Guinea Pig | Ileum | ~1-9 | |

| Substance P (4-11) | Wheal Production | Human | Skin | - (0.4x SP) | |

| Substance P (octapeptide) | Guinea Pig Ileum Contraction | Guinea Pig | Ileum | ~2x more potent than SP | |

| Septide ([pGlu6,Pro9]SP(6-11)) | Inositol Phosphate Accumulation | Rat | COS-1 cells | 5 ± 2 | |

| Septide ([pGlu6,Pro9]SP(6-11)) | Guinea Pig Ileum Contraction | Guinea Pig | Ileum | ~1-9 | |

| Septide ([pGlu6,Pro9]SP(6-11)) | IL-6 Release | Human | U373 MG cells | 13.8 ± 3.2 |

Table 2: Functional Potencies (EC50/IC50) of Substance P C-terminal Fragments and Septide.

Signaling Pathways

Activation of the NK-1 receptor by Substance P C-terminal fragments triggers a cascade of intracellular events, primarily through the coupling to Gq and Gs proteins.

Gq-Mediated Pathway: Phospholipase C Activation

The canonical signaling pathway for the NK-1 receptor involves the activation of the Gq alpha subunit. This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

NK-1 Receptor Gq-mediated Signaling Pathway.

Gs-Mediated Pathway and MAPK Activation

In addition to the Gq pathway, the NK-1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Furthermore, NK-1 receptor activation can trigger the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2). This pathway is often mediated by β-arrestin and can lead to transcriptional regulation and changes in cell proliferation and survival.

NK-1 Receptor MAPK/ERK Signaling Pathway.

Key Experimental Protocols

Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of Substance P C-terminal fragments to the NK-1 receptor.

Materials:

-

Cell membranes expressing the NK-1 receptor (e.g., from transfected cell lines or specific tissues).

-

Radiolabeled ligand (e.g., [3H]Substance P).

-

Unlabeled Substance P C-terminal fragments (for competition binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the unlabeled SP fragments.

-

In a microcentrifuge tube, add a fixed amount of cell membranes, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

-

Calculate the specific binding at each concentration of the competitor and determine the Ki value using appropriate software (e.g., Prism).

Radioligand Binding Assay Workflow.

Inositol Phosphate Accumulation Assay

This assay measures the functional activity of SP C-terminal fragments by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.

Materials:

-

Cells expressing the NK-1 receptor.

-

[3H]myo-inositol.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Substance P C-terminal fragments.

-

Dowex anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Label the cells with [3H]myo-inositol for 24-48 hours to incorporate it into cellular phosphoinositides.

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with stimulation buffer containing LiCl.

-

Add varying concentrations of the SP C-terminal fragments and incubate for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a solution like perchloric acid.

-

Neutralize the samples and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.

-

Elute the total inositol phosphates and quantify the radioactivity by scintillation counting.

-

Determine the EC50 value for each fragment by plotting the concentration-response curve.

Guinea Pig Ileum Contraction Assay

This classic bioassay assesses the spasmogenic activity of SP fragments on smooth muscle.

Materials:

-

Guinea pig ileum segment.

-

Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isotonic transducer and recording system.

-

Substance P C-terminal fragments.

Procedure:

-

Isolate a segment of the guinea pig ileum and mount it in the organ bath under a slight tension.

-

Allow the tissue to equilibrate for a period of time.

-

Add increasing concentrations of the SP fragment to the organ bath in a cumulative or non-cumulative manner.

-

Record the contractile response using the isotonic transducer.

-

Wash the tissue between drug administrations to allow it to return to baseline.

-

Construct a concentration-response curve and determine the EC50 value.

In Vivo Microdialysis for Dopamine Release

This technique allows for the in vivo measurement of neurotransmitter release in specific brain regions of freely moving animals.

Materials:

-

Microdialysis probe.

-

Stereotaxic apparatus for probe implantation.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with electrochemical detection for dopamine analysis.

-

Anesthetized or freely moving animal.

Procedure:

-

Surgically implant the microdialysis probe into the target brain region (e.g., nucleus accumbens or striatum).

-

Continuously perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect dialysate samples at regular intervals.

-

Administer the SP C-terminal fragment (e.g., systemically or directly into the brain).

-

Continue collecting dialysate samples to measure changes in dopamine levels.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Express the results as a percentage of the baseline dopamine levels.

Elevated Plus Maze Test

This behavioral test is used to assess the anxiogenic or anxiolytic effects of compounds in rodents.

Materials:

-

Elevated plus maze apparatus (two open arms and two enclosed arms).

-

Video tracking system.

-

Rodents (rats or mice).

-

Substance P C-terminal fragments.

Procedure:

-

Administer the SP fragment to the animal at a specified time before the test.

-

Place the animal in the center of the elevated plus maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the animal's behavior using the video tracking system.

-

Analyze the data for parameters such as the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.

-

A decrease in the time spent in and entries into the open arms is indicative of an anxiogenic-like effect.

Structure-Activity Relationships

Studies with various C-terminal fragments of Substance P have revealed key structural features necessary for biological activity. Generally, the C-terminal pentapeptide (SP(7-11)) is the minimal sequence required for significant NK-1 receptor activation. The C-terminal amide group is also crucial for activity. The octapeptide fragment (SP(4-11)) often exhibits higher potency than the full-length Substance P in some assays, suggesting that the N-terminal portion may not be essential for receptor activation and might even hinder optimal binding in certain contexts. Synthetic modifications, such as in septide ([pGlu6,Pro9]SP(6-11)), can dramatically alter the binding and functional properties, sometimes leading to agonists with unique pharmacological profiles.

Conclusion

The C-terminal fragments of Substance P are indispensable tools for investigating the pharmacology and signaling of the NK-1 receptor. Their varying affinities and potencies have provided valuable insights into the structure-activity relationships of tachykinin peptides. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, fostering further exploration of the therapeutic potential of modulating the Substance P/NK-1 receptor system.

References

The Discovery and Evolving History of Substance P Fragments: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Substance P Fragment Discovery, Biological Activity, and Experimental Evaluation.

Introduction

Substance P (SP), an undecapeptide neuropeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), has been a subject of intense scientific scrutiny since its initial discovery. It belongs to the tachykinin family of neuropeptides and exerts its diverse physiological and pathological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1] Beyond the full-length peptide, a fascinating and complex biology has emerged around its N- and C-terminal fragments, which are generated through in vivo metabolism.[2][3] These fragments are not merely inactive degradation products but possess their own distinct biological activities, ranging from potent agonism at the NK1R to modulatory and even antagonistic effects. This technical guide provides a comprehensive overview of the discovery and history of Substance P fragments, their structure-activity relationships, and detailed methodologies for their synthesis and biological evaluation.

A Historical Perspective: From "Powder" to Potent Fragments

The journey of Substance P began in 1931 when Ulf von Euler and John H. Gaddum isolated a hypotensive and gut-contracting factor from equine brain and intestine, which they named "Substance P" for "powder".[4] It took four decades for its structure to be elucidated in 1971 by Chang and Leeman. This discovery paved the way for the synthesis of SP and its fragments, enabling a deeper exploration of their biological functions.

Early investigations into the structure-activity relationships of SP revealed that the C-terminal region is crucial for its biological activity.[5] Studies in the 1980s demonstrated that C-terminal fragments as short as the hexapeptide SP(6-11) could elicit biological responses comparable to the full-length peptide in some assays. Conversely, N-terminal fragments were initially considered inactive. However, subsequent research in the 1990s unveiled that N-terminal fragments, such as SP(1-7), can act as modulators of SP's effects and even exhibit antagonistic properties at the NK1 receptor, adding a new layer of complexity to the tachykinin system.

Structure-Activity Relationships of Substance P Fragments

The biological activity of Substance P fragments is intricately linked to their amino acid sequence, particularly at the C-terminus which is essential for NK1 receptor activation. The N-terminal sequence, while not directly activating the receptor, plays a significant role in modulating receptor interaction and signaling.

C-Terminal Fragments: The Agonistic Core

The C-terminal pentapeptide sequence, Phe-X-Gly-Leu-Met-NH₂, is the conserved motif among tachykinins and is considered the "message" domain responsible for receptor activation. Structure-activity studies have consistently shown that the C-terminal amide is critical for high-affinity binding and potent agonistic activity at the NK1 receptor.

As shown in the table below, even short C-terminal fragments retain significant biological activity. The octapeptide SP(4-11) and hexapeptide SP(6-11) exhibit potencies comparable to or even exceeding that of the parent molecule in certain assays, such as the guinea pig ileum contraction. However, fragments shorter than the pentapeptide generally show a dramatic loss of activity.

N-Terminal Fragments: Modulators and Antagonists

Initially dismissed as inactive metabolites, N-terminal fragments of Substance P have emerged as important players in regulating the tachykinin system. These fragments, such as SP(1-7) and SP(1-9), do not typically activate the NK1 receptor on their own. Instead, they can modulate the effects of full-length SP and other tachykinins.

Some N-terminal fragments have been shown to act as antagonists at the NK1 receptor, reducing the behavioral responses induced by SP. For instance, SP(1-7) has been demonstrated to be a potent antagonist of SP-induced responses in the brain. This antagonistic activity suggests a potential physiological role for these fragments in autoregulation of SP signaling.

Quantitative Analysis of Substance P Fragment Activity

The following tables summarize the quantitative data on the binding affinity and potency of various Substance P fragments at the NK1 receptor, as well as their contractile activity in the guinea pig ileum, a classic bioassay for tachykinin activity.

Table 1: Binding Affinity and Potency of Substance P C-Terminal Fragments at the NK1 Receptor

| Fragment | Sequence | IC50 (nM) | Ki (nM) | EC50 (nM) | Relative Potency (SP = 1) |

| Substance P (SP) | RPKPQQFFGLM-NH₂ | 0.12 - 1.4 | 1.6 | 0.1 - 10 | 1 |

| SP(2-11) | PKPQQFFGLM-NH₂ | - | - | - | - |

| SP(3-11) | KPQQFFGLM-NH₂ | - | - | - | - |

| SP(4-11) | PQQFFGLM-NH₂ | ~0.4 (relative potency) | - | - | 0.4 |

| SP(5-11) | QQFFGLM-NH₂ | - | - | - | - |

| SP(6-11) | QFFGLM-NH₂ | - | - | - | - |

| SP(7-11) | FFGLM-NH₂ | - | - | - | - |

| SP(8-11) | FGLM-NH₂ | - | - | - | - |

| SP(9-11) | GLM-NH₂ | - | - | - | - |

| SP(10-11) | LM-NH₂ | - | - | - | - |

Data compiled from multiple sources. Values can vary depending on the experimental conditions and tissue/cell type used.

Table 2: Contractile Activity of Substance P C-Terminal Fragments in the Guinea Pig Ileum

| Fragment | Relative Potency (SP = 1) |

| Substance P (SP) | 1 |

| SP(2-11) | ~1 |

| SP(3-11) | ~1 |

| SP(4-11) | ~1.5 |

| SP(5-11) | ~1 |

| SP(6-11) | ~1 |

| SP(7-11) | ~0.5 |

| SP(8-11) | ~2 |

| SP(9-11) | Weak Activity |

| SP(10-11) | Inactive |

Data compiled from multiple sources. Relative potencies are approximate and can vary between studies.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of Substance P fragments, which are fundamental for research in this field.

Solid-Phase Peptide Synthesis (SPPS) of Substance P Fragments

Fmoc-based solid-phase peptide synthesis is the standard method for producing Substance P and its fragments. The following is a generalized protocol.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminally amidated peptides)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DMF, DCM, Ether)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (e.g., Fmoc-Met-OH for the C-terminus of SP) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired fragment sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash with ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized fragment using mass spectrometry and analytical HPLC.

Guinea Pig Ileum Contraction Assay

This ex vivo bioassay is a classical method to assess the contractile activity of tachykinins and their analogs on smooth muscle.

Materials:

-

Male guinea pig (250-350 g)

-

Organ bath system with an isotonic transducer and data acquisition system

-

Tyrode's solution (physiological salt solution)

-

Substance P fragments of interest

-

Carbogen gas (95% O₂ / 5% CO₂)

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Gently flush the lumen with Tyrode's solution to remove contents.

-

Cut the ileum into segments of approximately 2-3 cm.

-

-

Mounting:

-

Mount the ileum segment in an organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer.

-

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with regular changes of the Tyrode's solution.

-

Dose-Response Curve Generation:

-

Add increasing concentrations of the Substance P fragment to the organ bath in a cumulative or non-cumulative manner.

-

Record the contractile response (in grams of tension or as a percentage of a maximal response to a standard agonist like acetylcholine) at each concentration.

-

-

Data Analysis:

-

Plot the contractile response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) for each fragment.

-

Radioligand Binding Assay for the NK1 Receptor

This in vitro assay is used to determine the binding affinity of Substance P fragments for the NK1 receptor.

Materials:

-

Cell membranes expressing the NK1 receptor (e.g., from transfected cell lines or brain tissue)

-

Radiolabeled ligand (e.g., [³H]Substance P or a high-affinity analog like [³H][Sar⁹,Met(O₂)¹¹]-SP)

-

Unlabeled Substance P fragments (competitors)

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Protocol:

-

Assay Setup:

-

In a microplate or microcentrifuge tubes, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of the unlabeled Substance P fragment (competitor).

-

Add the cell membrane preparation.

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation to determine the binding affinity of the fragment.

-

Signaling Pathways of Substance P and its Fragments

Substance P and its agonistic fragments exert their effects by binding to the NK1 receptor, which is coupled to heterotrimeric G proteins, primarily Gq/11 and to a lesser extent Gs.

-

Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ and activation of PKC lead to a cascade of downstream effects, including smooth muscle contraction, neuronal excitation, and inflammation.

-

Gs Pathway: Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP activates protein kinase A (PKA), which can phosphorylate various downstream targets, modulating gene expression and cellular function.

The differential activation of these pathways by various Substance P fragments may contribute to their diverse biological activities.

Visualizations of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: NK1 Receptor Signaling Pathways.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. In vivo metabolism and clearance of substance P and co-expressed tachykinins in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity studies on the C-terminal hexapeptide of substance P with modifications at the glutaminyl and methioninyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Substance P (6-11) in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of immune cells. Substance P (SP), an eleven-amino acid neuropeptide of the tachykinin family, is a key mediator of this response. Upon its release, SP is rapidly metabolized into various fragments. Among these, the C-terminal hexapeptide, Substance P (6-11) (SP (6-11)), has been shown to retain significant biological activity, playing a crucial role in the inflammatory cascade. This technical guide provides an in-depth analysis of the role of SP (6-11) in neurogenic inflammation, focusing on its mechanisms of action, signaling pathways, and the experimental methodologies used to elucidate its function.

Core Concepts: Mechanism of Action

Substance P (6-11) primarily exerts its pro-inflammatory effects through the activation of the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR). The C-terminal region of Substance P is critical for NK-1R activation.[1] While the full-length SP molecule demonstrates the highest affinity, SP (6-11) is the smallest fragment that retains significant binding and functional activity at the NK-1R.[2]

The binding of SP (6-11) to the NK-1R initiates a cascade of intracellular signaling events that underpin the cardinal signs of neurogenic inflammation:

-

Vasodilation and Increased Vascular Permeability (Plasma Extravasation): Activation of NK-1R on endothelial cells leads to their contraction and the formation of gaps between cells, allowing for the leakage of plasma proteins and fluid into the surrounding tissue.[3] This process, known as plasma extravasation, is a hallmark of neurogenic inflammation. SP (6-11) has been demonstrated to induce plasma extravasation in various tissues, including the skin.[4]

-

Mast Cell Activation: Mast cells, strategically located near blood vessels and nerve endings, are key players in inflammatory and allergic responses.[5] SP (6-11), by activating NK-1R on mast cells, can trigger their degranulation and the release of a plethora of pro-inflammatory mediators, including histamine, proteases, and cytokines. Histamine, in turn, further contributes to vasodilation and increased vascular permeability.

Quantitative Data on Substance P (6-11) Activity

The following tables summarize key quantitative data regarding the biological activity of Substance P (6-11) and related peptides. These values provide a comparative basis for understanding the structure-activity relationship of Substance P fragments in mediating neurogenic inflammation.

| Ligand | Receptor | Assay Type | Species | EC50 / IC50 / Kd | Reference |

| Substance P (6-11) | NK-1R | Inositol Monophosphate Formation | Rat | ~4 nM (EC50) | |

| Substance P | NK-1R | Calcium Mobilization (HEK-NK1R cells) | Human | 0.0004 µM (EC50) | |

| Substance P | MRGPRX2 | Calcium Mobilization (LAD2 cells) | Human | 1.8 µM (EC50) | |

| Substance P | MRGPRX2 | Degranulation (β-hexosaminidase release) | Human | 5.9 µM (EC50) | |

| Substance P (1-9)-COOH | MRGPRX2 | Calcium Mobilization (LAD2 cells) | Human | 11 µM (EC50) | |

| Substance P (1-9)-COOH | MRGPRX2 | Degranulation (β-hexosaminidase release) | Human | 43.3 µM (EC50) | |

| Substance P | MRGPRX2 | CCL2 Release (LAD2 cells) | Human | 1.8 µM (EC50) | |

| Substance P (1-9)-COOH | MRGPRX2 | CCL2 Release (LAD2 cells) | Human | 11.8 µM (EC50) | |

| Substance P | NK-1R | Degranulation (β-hexosaminidase release) | Human | 0.1 µM (IC50) |

Signaling Pathways

The binding of Substance P (6-11) to the NK-1 receptor triggers a canonical Gq/11 protein-coupled signaling cascade. The visualization below outlines the key steps in this pathway.

Experimental Protocols

In Vivo Measurement of Plasma Extravasation (Evans Blue Dye Assay)

This protocol details a widely used method to quantify vascular permeability in response to inflammatory mediators like SP (6-11).

Materials:

-

Substance P (6-11)

-

Evans Blue dye (2% w/v in sterile saline)

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Sterile saline

-

Formamide

-

Spectrophotometer

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols. Shave the dorsal skin to create a clear area for intradermal injections.

-

Evans Blue Injection: Intravenously inject Evans Blue dye (e.g., 50 mg/kg) into the tail vein. Allow the dye to circulate for a designated period (e.g., 30 minutes) to bind to plasma albumin.

-

Intradermal Injections: Intradermally inject a small volume (e.g., 20-50 µL) of SP (6-11) at various concentrations into distinct sites on the shaved dorsal skin. Inject an equivalent volume of sterile saline as a negative control.

-

Incubation Period: Allow the inflammatory response to develop for a specific time (e.g., 30 minutes).

-

Tissue Collection: Euthanize the animal and excise the skin at the injection sites using a circular punch biopsy.

-

Dye Extraction: Place each skin sample into a tube containing formamide (e.g., 1 mL). Incubate at 60°C for 24 hours to extract the Evans Blue dye.

-

Quantification: Centrifuge the tubes to pellet any debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

-

Data Analysis: The amount of extravasated dye is proportional to the absorbance and can be quantified using a standard curve of known Evans Blue concentrations. Results are typically expressed as µg of dye per mg of tissue.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

-

Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

-

Substance P (6-11)

-

Tyrode's buffer (or other suitable buffer)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Citrate buffer (0.1 M, pH 4.5)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10)

-

Triton X-100 (1%)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed mast cells into a 96-well plate and culture overnight.

-

Washing: Gently wash the cells with Tyrode's buffer to remove any residual media.

-

Stimulation: Add SP (6-11) at various concentrations to the wells. Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., 1% Triton X-100). Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Cell Lysis: Lyse the remaining cells in each well with Triton X-100 to determine the total cellular content of β-hexosaminidase.

-

Enzyme Assay: In a separate 96-well plate, add a portion of the supernatant or cell lysate to wells containing the pNAG substrate in citrate buffer. Incubate at 37°C for 1-2 hours.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Measure the absorbance at 405 nm using a plate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition: (Absorbance of Supernatant / Absorbance of Cell Lysate + Supernatant) x 100.

In Vivo Cutaneous Microdialysis

This advanced technique allows for the continuous sampling of the interstitial fluid in the skin to measure the local release of neuropeptides and the extravasation of plasma proteins in real-time.

Materials:

-

Microdialysis probes (linear, high molecular weight cut-off)

-

Microdialysis pump

-

Fraction collector

-

Perfusion fluid (e.g., Ringer's solution)

-

Anesthetic agent

-

Surgical instruments

-

Protein quantification assay (e.g., micro-BCA)

Procedure:

-

Animal Preparation: Anesthetize the animal and shave the desired area of skin.

-

Probe Implantation: Using a guide cannula, carefully insert the microdialysis probe intradermally. Secure the probe in place.

-

Equilibration: Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min) for an equilibration period (e.g., 60-90 minutes) to allow the tissue to stabilize.

-

Baseline Collection: Collect baseline dialysate fractions into a refrigerated fraction collector at regular intervals (e.g., every 15-30 minutes).

-

Stimulation: Apply the inflammatory stimulus. This can be done systemically (e.g., intravenous injection) or locally via the microdialysis probe (reverse microdialysis) by including the substance in the perfusion fluid.

-

Sample Collection: Continue to collect dialysate fractions throughout the stimulation and post-stimulation periods.

-

Protein Quantification: Analyze the protein concentration in each dialysate fraction using a sensitive protein assay to determine the time course of plasma extravasation.

-

Neuropeptide Analysis: If desired, the dialysate fractions can also be analyzed for the presence of neuropeptides like Substance P using techniques such as ELISA or mass spectrometry.

Conclusion

Substance P (6-11) is a biologically active metabolite of Substance P that plays a significant role in mediating neurogenic inflammation. Its ability to activate the NK-1 receptor on endothelial and mast cells leads to increased vascular permeability and the release of inflammatory mediators. The experimental protocols detailed in this guide provide robust methods for investigating the pro-inflammatory effects of SP (6-11) and for screening potential therapeutic agents that target the Substance P/NK-1R signaling pathway. A thorough understanding of the mechanisms of action of SP (6-11) is crucial for the development of novel treatments for a range of inflammatory conditions where neurogenic inflammation is a key pathological component.

References

- 1. The MRGPRX2-substance P pathway regulates mast cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plasma extravasation and neuropeptide release in human skin as measured by intradermal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Blood–Brain Barrier Models to Study West Nile Virus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Substance P (6-11) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the signaling pathway of Substance P (6-11), a C-terminal hexapeptide fragment of the neuropeptide Substance P. This document outlines the core mechanisms of receptor interaction, downstream signaling cascades, and methodologies for its investigation, tailored for professionals in research and drug development.

Core Concepts: Receptor Binding and Biased Agonism

Substance P (6-11) primarily exerts its biological effects through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). While the full-length Substance P peptide potently activates both Gq and Gs signaling pathways, Substance P (6-11) demonstrates significant biased agonism, preferentially activating the Gq pathway.[1][2][3] This biased signaling is attributed to the lack of the N-terminal region of Substance P, which is crucial for potent Gs signaling through interactions with the extracellular loops of the NK1R.[1][4]

The C-terminal residues (6-11) of Substance P are critical for binding deep within the orthosteric pocket of the NK1R and are essential for receptor activation and subsequent Gq-mediated signaling.

Quantitative Analysis of Substance P (6-11) Signaling

The following tables summarize the quantitative data regarding the interaction of Substance P (6-11) with the NK1R and its downstream signaling events.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Assay Type | Ki (nM) | Reference |

| Substance P | NK1R | Radioligand Displacement | 2.1 | |

| Substance P (4-11) | NK1R | Radioligand Displacement | 37 | |

| EUC-001 (NK1 antagonist) | human NK1R | Radioligand Binding | 0.575 |

Table 2: Functional Potency (EC50) of NK1R Agonists

| Agonist | Signaling Pathway | Assay | EC50 (-logM) | EC50 (nM) | Reference |

| Substance P | Gq | Ca2+ Mobilization | 8.5 ± 0.3 | ~3.16 | |

| Substance P | Gq | IP1 Accumulation | - | - | |

| Substance P | Gs | cAMP Accumulation | 7.8 ± 0.1 | ~15.8 | |

| Substance P (6-11) | Gq | Ca2+ Mobilization | - | Equally potent as SP | |

| Substance P (6-11) | Gq | IP1 Accumulation | - | Equally potent as SP | |

| Substance P (6-11) | Gs | cAMP Accumulation | - | 16-fold less potent than SP |

Signaling Pathways of Substance P (6-11)

Upon binding to the NK1R, Substance P (6-11) initiates a signaling cascade predominantly through the Gq alpha subunit of the heterotrimeric G protein.

Gq-Mediated Signaling Cascade

The activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).

Downstream Mitogen-Activated Protein Kinase (MAPK) Activation

The activation of the Gq pathway by Substance P and its analogs can lead to the phosphorylation and activation of members of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). This can subsequently lead to the activation of transcription factors such as NF-κB and AP-1, influencing cellular processes like inflammation, proliferation, and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of unlabeled ligands for the NK1R.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the NK1R in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable binding buffer.

-

Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled test compound (Substance P (6-11)).

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following NK1R activation.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the NK1R in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This is typically done in a buffer for 30-60 minutes at 37°C.

-

Agonist Stimulation: Using a fluorometric imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence. Then, add varying concentrations of Substance P (6-11) to the wells.

-

Fluorescence Measurement: Continuously record the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a downstream product of PLC activation, as a measure of Gq pathway activation.

Methodology:

-

Cell Stimulation: Culture NK1R-expressing cells and stimulate them with different concentrations of Substance P (6-11) in the presence of LiCl (which inhibits the degradation of IP1).

-

Cell Lysis: After incubation, lyse the cells to release the intracellular components.

-

IP1 Detection: Measure the concentration of IP1 in the cell lysates using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay. In this assay, d2-labeled IP1 competes with native IP1 from the cell lysate for binding to an anti-IP1-cryptate antibody.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced by the cells. Use a standard curve to calculate the concentration of IP1 and plot it against the agonist concentration to determine the EC50.

Conclusion

Substance P (6-11) serves as a valuable tool for dissecting the intricacies of NK1R signaling, particularly for studying Gq-biased agonism. Its distinct signaling profile, characterized by potent activation of the Gq pathway and significantly reduced Gs activation, makes it a critical subject for research in areas such as pain, inflammation, and neuropharmacology. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for scientists and researchers to investigate the multifaceted roles of Substance P (6-11) and to explore its potential in the development of novel therapeutics.

References

An In-depth Technical Guide on the Physiological Effects of Substance P (6-11) Administration

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physiological effects, experimental data, and signaling mechanisms associated with the administration of Substance P (6-11), a C-terminal hexapeptide fragment of the neuropeptide Substance P.

Core Concepts

Substance P (SP) is an eleven-amino-acid neuropeptide involved in pain transmission, inflammation, and vasodilation.[1][2] Its biological activities are primarily mediated through the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR).[2][3][4] Metabolic breakdown of full-length SP yields various fragments, including the C-terminal hexapeptide SP(6-11). This fragment retains biological activity, binding to the NK-1R and eliciting distinct physiological responses. Notably, SP(6-11) demonstrates biased agonism, preferentially activating certain signaling pathways over others, making it a molecule of significant interest in pharmacology and drug development.

Signaling Pathways of Substance P (6-11)

SP(6-11) is a potent agonist at the NK-1R, initiating intracellular signaling cascades. Its primary mechanism involves the activation of Gαq proteins, which in turn stimulates Phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Unlike full-length Substance P, which robustly activates both Gαq (leading to Ca2+ increase) and Gαs (leading to cAMP production) pathways, SP(6-11) is a Gq-biased agonist. It potently stimulates the Gαq pathway but has significantly diminished efficacy in activating the Gαs/cAMP pathway. This biased signaling is attributed to the lack of N-terminal residues, which are crucial for engaging extracellular loops of the NK-1R required for potent Gs activation.

Physiological Effects and Quantitative Data

Administration of SP(6-11) elicits a range of physiological responses, particularly affecting the cardiovascular, nervous, and endocrine systems.

Cardiovascular Effects

SP(6-11) is known to cause a hypotensive (blood pressure lowering) effect. This vasodilation is mediated by its action on NK-1 receptors located on the endothelium of blood vessels, which is dependent on the release of nitric oxide.

| Effect | Animal Model | Dosage/Concentration | Route of Administration | Observed Change | Reference |

| Hypotension | Not Specified | Not Specified | Not Specified | Blood pressure decrease | |

| Vasodilation | Rabbit | Not Specified | Not Specified | Potent agonist for endothelial NK-1 receptors |

Central and Peripheral Nervous System Effects

In the central nervous system, SP(6-11) has demonstrated varied effects depending on the brain region of administration.

-

Anxiogenic Effects : When injected into the dorsal periaqueductal gray matter of rats, SP(6-11) produces anxiogenic-like behaviors. This effect is mediated by NK-1 receptors.

-

Motor Neuron Depolarization : The peptide causes depolarization of motoneurons.

-

Analgesia : Continuous infusion into the rat striatum has been shown to relieve mechanical hypersensitivity in models of neuropathic pain, an effect blocked by NK-1 receptor antagonists.

| Effect | Animal Model | Dosage | Route of Administration | Observed Change | Reference |

| Anxiogenic-like Behavior | Rat | 17.5 and 35 pmol | Microinjection into dorsal periaqueductal gray | Reduced entries and time in open arms of elevated plus-maze | |

| Antinociception | Rat (Neuropathic Pain Model) | 0.2-0.8 µg/mL (1 µL/min) | Continuous infusion into contralateral striatum | Dose-dependent relief of mechanical hypersensitivity |

Endocrine and Exocrine Effects

SP(6-11) exhibits species-specific effects on pancreatic hormone secretion.

| Effect | Animal Model | Concentration | Experimental Setup | Observed Change | Reference |

| Inhibition of Hormone Secretion | Rat | 0.1-10 nM | Isolated Perfused Pancreas | Dose-dependent inhibition of insulin and glucagon secretion | |

| Potentiation of Hormone Release | Canine | 1-10 nM | Isolated Perfused Pancreas | Potentiation of insulin, glucagon, and somatostatin release |

Cellular Effects

At the cellular level, SP(6-11) has been investigated for its effects on cell proliferation and signaling.

| Effect | Cell Line | Concentration | Assay | Observed Change | Reference |

| Inositol Phosphate Formation | Rat Urinary Bladder | EC50 = 4 nM | [3H]-inositol monophosphate ([3H]-IP1) formation | Stimulation of phospholipase C activity | |

| Inhibition of Cell Proliferation | 4T1 Mouse Breast Cancer Cells | 0.001-100 nM | WST-1 Assay | Inhibition of proliferation; potentiated antitumor effects of radiotherapy |

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols derived from the literature.

In Vivo Microinjection for Behavioral Analysis

This protocol is based on studies examining the effects of SP(6-11) on anxiety-related behavior in rats.

-

Animal Model : Adult male Sprague-Dawley or Wistar rats (250-350g) are used. Animals are housed under controlled conditions (12h light/dark cycle, food and water ad libitum).

-

Surgical Implantation : Rats are anesthetized (e.g., with chloralose or another suitable anesthetic) and placed in a stereotaxic instrument. A guide cannula is surgically implanted, targeting a specific brain region such as the dorsal periaqueductal gray (dPAG).

-

Drug Preparation & Administration : SP(6-11) is dissolved in artificial cerebrospinal fluid (aCSF). For microinjection, an injection cannula is inserted into the guide cannula. A small volume (e.g., 10-30 nl or up to 1 µl) containing a specific dose (e.g., 17.5-35 pmol) is infused over a 30-60 second period.

-

Behavioral Testing : Following injection, rats are placed in an apparatus like the elevated plus-maze to assess anxiety-related behaviors (e.g., time spent in open vs. closed arms).

-

Data Analysis : Behavioral parameters are recorded and analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of SP(6-11) with control (aCSF-injected) animals.

Isolated Perfused Pancreas Protocol

This methodology is used to study the direct effects of substances on pancreatic secretions, as described in studies on SP(6-11).

-

Animal Model : Male Wistar rats or canines are used.

-

Surgical Procedure : The animal is anesthetized, and the pancreas is surgically isolated while maintaining its vascular supply. Arterial and portal venous cannulas are placed for perfusion and effluent collection, respectively. The pancreatic duct is also cannulated to collect exocrine secretions.

-

Perfusion : The isolated pancreas is perfused with a modified Krebs-bicarbonate solution containing necessary nutrients and often a baseline stimulant (e.g., CCK and secretin) to induce secretion.

-

Experimental Intervention : After a stabilization period, SP(6-11) is added to the perfusate at various concentrations (e.g., 0.1-10 nM).

-

Sample Collection & Analysis : Pancreatic venous effluent is collected to measure hormone levels (insulin, glucagon) using radioimmunoassay (RIA) or ELISA. Pancreatic juice is collected to measure volume (flow rate) and enzyme content (e.g., amylase).

-

Data Analysis : Changes in hormone and enzyme secretion are calculated relative to the baseline and analyzed for dose-dependency.

This guide consolidates key findings on Substance P (6-11), providing a technical foundation for further research and development. The fragment's distinct, Gq-biased signaling profile and its diverse physiological effects underscore its potential as a tool for dissecting NK-1R pharmacology and as a lead for novel therapeutic agents.

References

Substance P (6-11): A Technical Guide to its Function as a Neurotransmitter and Neuromodulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, is a well-established neurotransmitter and neuromodulator involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[2] Metabolic processing of Substance P in biological systems yields smaller fragments, with the C-terminal hexapeptide, Substance P (6-11) (SP(6-11)), emerging as a biologically active metabolite with distinct signaling properties. This technical guide provides an in-depth analysis of SP(6-11), focusing on its role as a neurotransmitter and neuromodulator, its unique signaling profile, and the experimental methodologies used to characterize its function.

Data Presentation: Quantitative Analysis of Substance P (6-11) Activity

The interaction of Substance P (6-11) with the NK-1 receptor and its subsequent functional effects have been quantified in various studies. The following tables summarize key binding affinity and functional potency data, providing a comparative overview with the full-length Substance P peptide.

Table 1: Binding Affinity of Substance P Analogs at the NK-1 Receptor

| Compound | Radioligand | Receptor Source | Ki (nM) | IC50 (nM) | Reference(s) |

| Substance P | [3H][Sar9,Met(O2)11]SP | Human astrocytoma cells (U373 MG) | 0.28 ± 0.1 | - | [3] |

| Septide | [3H][Sar9,Met(O2)11]SP | Human astrocytoma cells (U373 MG) | 14.2 ± 5.0 | - | [3] |

| [DAla4] Substance P (4-11) | 125I-Bolton Hunter-conjugated Substance P | Rat brain cortex membranes | - | 150 | [4] |

| [DAla4] Substance P (4-11) | 125I-Bolton Hunter-conjugated Eledoisin | Rat brain cortex membranes | - | 500 | |

| Substance P | 125I-Substance P | Human NK1 receptor (CHO cells) | 0.2 | - | |

| Aprepitant | 125I-Substance P | Human NK1 receptor (IMR-90 cells) | 0.1 | - |

Table 2: Functional Potency of Substance P and SP(6-11) in Cellular Assays

| Agonist | Assay | Cell Line | -logEC50 (M) | EC50 (nM) | Reference(s) |

| Substance P | Intracellular Ca2+ mobilization | NK1R-expressing HEK293 cells | 8.5 ± 0.3 | ~3.16 | |

| Substance P | cAMP accumulation | NK1R-expressing HEK293 cells | 7.8 ± 0.1 | ~15.8 | |

| Substance P (6-11) | Intracellular Ca2+ mobilization | NK1R-expressing HEK293 cells | Potent (similar to SP) | - | |

| Substance P (6-11) | cAMP accumulation | NK1R-expressing HEK293 cells | 16-fold less potent than SP | - | |

| Substance P | IL-6 Release | Human astrocytoma cells (U373 MG) | - | 15.6 ± 3.6 | |

| Septide | IL-6 Release | Human astrocytoma cells (U373 MG) | - | 13.8 ± 3.2 |

Signaling Pathways of Substance P (6-11)

Substance P (6-11) exhibits a distinct signaling profile compared to its parent peptide. While full-length Substance P activates both Gq and Gs signaling pathways, SP(6-11) demonstrates a pronounced bias towards the Gq pathway. This biased agonism is a critical aspect of its function as a neuromodulator, leading to a more selective activation of downstream cellular responses.

Gq-Mediated Signaling Cascade

The primary signaling pathway activated by Substance P (6-11) upon binding to the NK-1 receptor is the Gq pathway. This cascade involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse physiological effects such as smooth muscle contraction and neuronal excitation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of Substance P (6-11) at the NK-1 receptor.

Radioligand Competition Binding Assay for NK-1 Receptor

Objective: To determine the binding affinity (Ki) of Substance P (6-11) for the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human NK-1 receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat cortex).

-

Radioligand: [3H]Substance P or 125I-labeled Substance P (e.g., [125I]Tyr8)-Substance P).

-

Test Compound: Substance P (6-11).

-

Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MnCl2, 0.02% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Multi-well plates (96-well).

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled Substance P, and membrane preparation.

-

Competition Binding: Assay buffer, radioligand, varying concentrations of Substance P (6-11), and membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (Substance P (6-11)).

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of Substance P (6-11) to induce an increase in intracellular calcium concentration via NK-1 receptor activation.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human NK-1 receptor.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: Substance P (6-11).

-

Positive Control: Full-length Substance P.

-

Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR).

-

Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

-

Cell Plating: Seed the NK-1R expressing cells into black-walled, clear-bottom microplates and grow to 80-90% confluency.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with an equal concentration of Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye. After the final wash, leave a final volume of assay buffer in each well.

-

Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Compound Addition and Reading: Program the instrument to measure baseline fluorescence for a short period (e.g., 10-20 seconds) before injecting varying concentrations of Substance P (6-11) or the positive control. Continue to record the fluorescence intensity for 2-3 minutes after compound addition.

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of the agonist.

-

Plot the peak response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Inositol Monophosphate (IP1) Accumulation Assay

Objective: To quantify the activation of the Gq signaling pathway by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

-

Cell Line: Cells expressing the NK-1 receptor.

-

IP-One HTRF Assay Kit (or similar).

-

Test Compound: Substance P (6-11).

-

Positive Control: Full-length Substance P.

-

Stimulation Buffer (provided in the kit).

-

HTRF-compatible plate reader.

-

White, solid-bottom 384-well plates.

Procedure:

-

Cell Plating: Plate the cells in a white, solid-bottom 384-well plate and culture overnight.

-

Compound Addition: Prepare serial dilutions of Substance P (6-11) and the positive control in the stimulation buffer. Add the compounds to the respective wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Lysis and Detection: Add the IP1-d2 conjugate followed by the anti-IP1 cryptate conjugate to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm/620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Experimental Workflow and Logical Relationships

The characterization of a novel ligand like Substance P (6-11) for a GPCR such as the NK-1 receptor typically follows a logical progression of experiments to determine its binding, functional activity, and signaling pathway selectivity.

Conclusion

Substance P (6-11) represents a fascinating example of how the metabolic processing of a neurotransmitter can generate a functionally distinct signaling molecule. Its pronounced bias towards the Gq pathway at the NK-1 receptor highlights its role as a specific neuromodulator, capable of eliciting a more refined set of physiological responses compared to the parent peptide. For researchers in neuroscience and drug development, understanding the unique pharmacology of SP(6-11) opens up new avenues for the design of selective therapeutics targeting the tachykinin system with potentially fewer off-target effects. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of SP(6-11) and other neuropeptide fragments.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Different susceptibility to neurokinin 1 receptor antagonists of substance P and septide-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In Vivo Effects of Substance P (6-11) on Pain Perception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of the hexapeptide Substance P (6-11) (SP (6-11)), a C-terminal fragment of Substance P, on pain perception. SP (6-11) has demonstrated complex and sometimes contradictory effects on nociception, ranging from analgesia to hyperalgesia, depending on the experimental model and conditions. This document synthesizes available quantitative data, details experimental methodologies, and illustrates the key signaling pathways involved.

Quantitative Data Summary

The in vivo effects of Substance P (6-11) on pain perception have been evaluated using various animal models and nociceptive assays. The following tables summarize the key quantitative findings from published studies.

| Animal Model | Pain Assay | Administration Route | Dose Range | Observed Effect | Source |

| Mouse | Hot Plate Test | Intraperitoneal (i.p.) | Not Specified | Active antinociceptive effect. This effect was abolished by depletion of serotonin with p-chlorophenylalanine. | Mészáros et al., 1981 |

| Rat | Not Specified | Intraventricular | Not Specified | Inactive in producing analgesia. | Mészáros et al., 1981 |

| Mouse | Tail-Flick Test | Intrathecal (i.t.) | 0.375–30.0 fmol | A selective antagonist for SP receptors, [D-Phe7, D-His9]SP (6–11), inhibited nociceptin-induced scratching, biting, and licking, suggesting a role in modulating nociceptive behaviors. | Sakurada et al., 1998 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to assess the in vivo effects of Substance P (6-11) on pain perception.

Animal Models

-

Species: Male albino mice and Wistar rats are commonly used.

-

Housing: Animals are typically housed in groups with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Acclimatization to the laboratory environment for at least one week prior to experimentation is standard.

Administration of Substance P (6-11)

-

Intraperitoneal (i.p.) Injection (Mice):

-

Substance P (6-11) is dissolved in a sterile saline solution.

-

The solution is injected into the peritoneal cavity of the mouse using a sterile syringe and needle.

-

The volume of injection is typically 0.1 mL per 10 g of body weight.

-

-

Intraventricular (i.c.v.) Injection (Rats):

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted into the lateral ventricle of the brain.

-

After a recovery period, Substance P (6-11) dissolved in artificial cerebrospinal fluid is injected through the cannula.

-

-

Intrathecal (i.t.) Injection (Mice):

-

Mice are gently restrained.

-

A fine-gauge needle is inserted into the intervertebral space between L5 and L6.

-

A small volume (typically 5-10 µL) of the Substance P (6-11) solution is slowly injected into the subarachnoid space. A flick of the tail is often observed as an indicator of a successful injection.

-

Nociceptive Assays

-

Hot Plate Test:

-

A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The animal is placed on the heated surface, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

-

Tail-Flick Test:

-

A radiant heat source is focused on a specific portion of the animal's tail.

-

The time taken for the animal to flick its tail away from the heat source is measured.

-

A cut-off time is employed to avoid tissue injury.

-

-

Von Frey Test (for Mechanical Allodynia):

-

Animals are placed on an elevated mesh platform.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The minimal force required to elicit a paw withdrawal response is determined.

-

Signaling Pathways and Mechanisms of Action

The biological effects of Substance P and its fragments are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The C-terminal region of Substance P, which includes the (6-11) fragment, is crucial for its biological activity.

NK1 Receptor Activation and Downstream Signaling

Activation of the NK1 receptor by ligands such as Substance P (6-11) can initiate multiple intracellular signaling cascades.

Upon binding of Substance P (6-11) to the NK1 receptor, the associated Gq/11 protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The combined effects of increased intracellular Ca²⁺ and PKC activation lead to enhanced neuronal excitability and potentiation of pain signals.

Interaction with Serotonergic System

Research has indicated a significant interaction between the effects of Substance P (6-11) and the serotonergic system. In mice, the antinociceptive activity of intraperitoneally administered SP (6-11) was abolished by the depletion of serotonin using p-chlorophenylalanine[1]. This suggests that the analgesic effects of SP (6-11) in this context may be mediated, at least in part, by the release of serotonin in the central nervous system.

Conclusion

Substance P (6-11) exhibits multifaceted effects on pain perception in vivo. While it can produce antinociceptive effects, particularly in mice via a serotonin-dependent mechanism, its activity is not consistently observed across different species and routes of administration. The primary mechanism of action is believed to be through the activation of the NK1 receptor and its downstream signaling cascade, leading to increased neuronal excitability. Further research is warranted to fully elucidate the dose-dependent effects of SP (6-11) in various pain models and to clarify the precise signaling pathways involved. This knowledge will be instrumental for drug development professionals exploring the therapeutic potential of targeting the Substance P system for pain management.

References

An In-depth Technical Guide to the Cellular Response Following Substance P (6-11) Stimulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide, is a critical mediator of pain transmission, inflammation, and various physiological processes through its interaction with neurokinin receptors, primarily the neurokinin-1 receptor (NK1R). The C-terminal hexapeptide fragment, Substance P (6-11) (SP(6-11)), represents the minimal sequence required for receptor activation and has been instrumental in elucidating the structure-activity relationships of SP. This technical guide provides a comprehensive overview of the cellular responses elicited by SP(6-11) stimulation, with a focus on its binding characteristics, downstream signaling pathways, and key functional outcomes. Detailed experimental protocols for studying these responses are provided, along with quantitative data summaries and visual representations of signaling cascades and experimental workflows to aid researchers in this field.

Receptor Binding and Affinity of Substance P (6-11)